

# Zopolrestat versus Sorbinil potency aldose reductase

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## Compound Focus: Zopolrestat

CAS No.: 110703-94-1

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## Quantitative Comparison of Zopolrestat and Sorbinil

Feature	Zopolrestat	Sorbinil
Chemical Class	Carboxylic acid derivative [1]	Spirohydantoin [2] [3]
In Vitro Potency (IC <sub>50</sub> )	3.1 nM (vs. aldose reductase) [4] [5]	0.15 μM (150 nM) (vs. aldose reductase) [2]

| **Key In Vivo Efficacy** | • ED<sub>50</sub> in rat sciatic nerve: **1.9 mg/kg** [4] [5] • Restored myo-inositol influx by ~80% (rat lens, galactose model) [6] • Restored allergic responsiveness in diabetic rats [7] | • ED<sub>50</sub> in rat sciatic nerve: **0.25 mg/kg** [2] • Restored myo-inositol influx by ~80% (rat lens, galactose model) [6] | | **Tissue Distribution** | Accumulates in target tissues (nerve, kidney, lens) with half-lives longer than in plasma [8] | Information not available in search results | | **Binding Site Feature** | Binds to the anion binding site and induces opening of a 'specificity pocket' [3] | Binds to the catalytic site, primarily involving the **anion binding pocket** and hydrophobic contacts [3] | | **Clinical Status** | Withdrawn from clinical trials [1] | Withdrawn from clinical trials; associated with **hypersensitivity reactions** [1] |

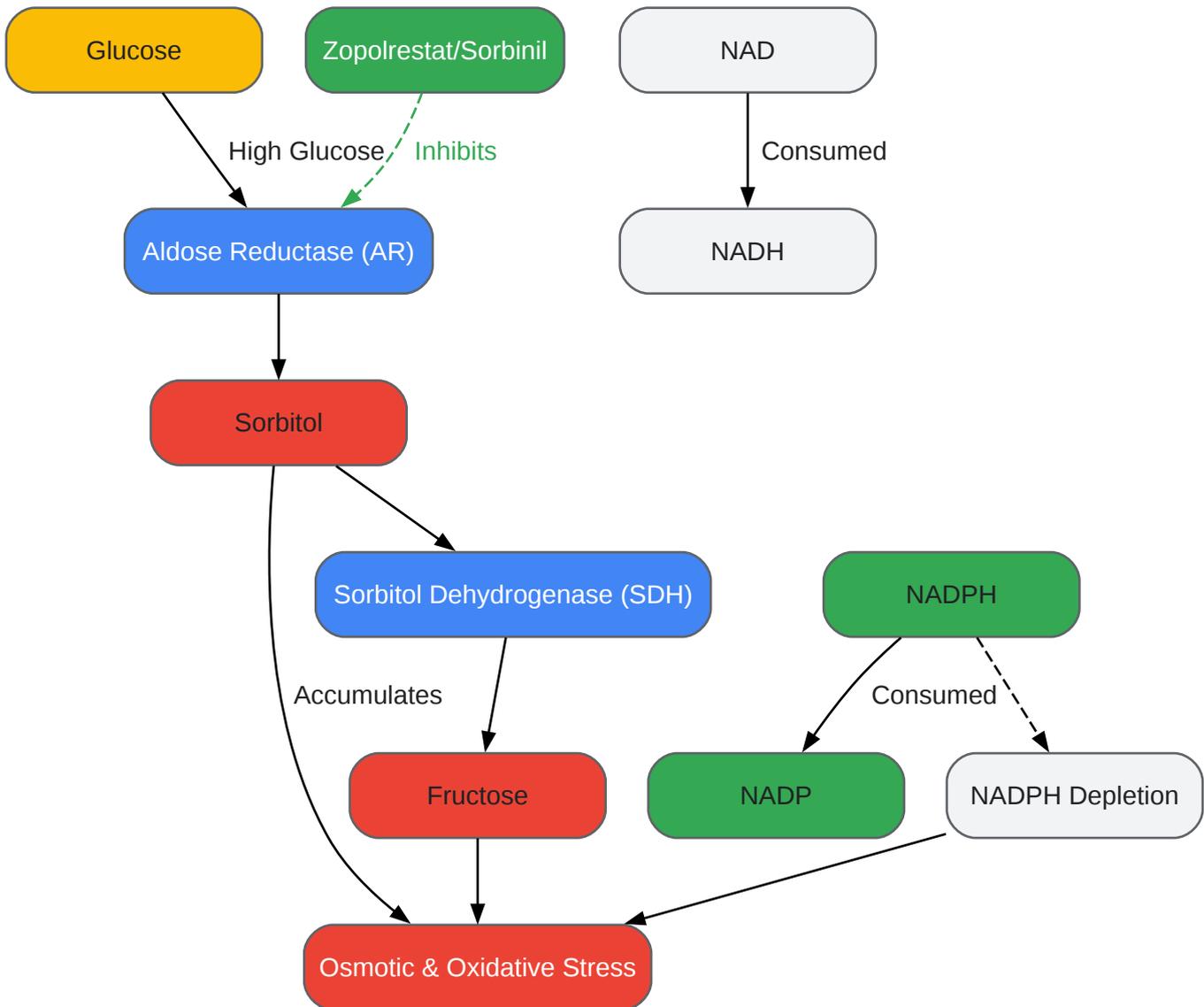
## Experimental Protocols for Key Data

The comparative data comes from well-established experimental models in diabetic complication research.

- **In Vitro IC<sub>50</sub> Determination:** The half-maximal inhibitory concentration (IC<sub>50</sub>) is typically measured using purified aldose reductase enzyme from sources like bovine or rat lens. The enzyme activity is assayed by monitoring the oxidation of NADPH to NADP<sup>+</sup> spectrophotometrically in the presence of a substrate (e.g., glyceraldehyde or glucose) and varying concentrations of the inhibitor. The IC<sub>50</sub> value is then calculated from the resulting dose-response curve [4] [2].
- **In Vivo Efficacy Models (ED<sub>50</sub>):** A common model involves inducing diabetes in rats (e.g., with streptozotocin or alloxan). The inhibitor is administered orally for several days. Tissues like the sciatic nerve, retina, and lens are then harvested, and their sorbitol or galactitol content is measured. The ED<sub>50</sub> is the dose required to reduce the accumulated polyol level by 50% compared to untreated diabetic controls [4] [2] [5].
- **Lens Myo-inositol Influx Study:** Rat lenses are incubated in a high-galactose medium to induce polyol accumulation and osmotic stress, which inhibits myo-inositol influx. Lenses are co-treated with the inhibitor (e.g., 40 μmol/L). Myo-inositol influx is measured using radiolabeled tracers, and polyol content is analyzed biochemically. The percentage protection of influx is calculated relative to healthy controls [6].

## Mechanism of Action and Pathway

Both drugs target the polyol pathway, which is hyperactivated in hyperglycemic conditions. The following diagram illustrates this pathway and the site of inhibition.



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This diagram shows that **Zopolrestat** and Sorbinil inhibit Aldose Reductase (AR), blocking the conversion of glucose to sorbitol. This inhibition prevents sorbitol accumulation and NADPH depletion, key drivers of the osmotic and oxidative stress that lead to diabetic complications [9] [1].

## Research Considerations

- **Structural Basis for Inhibition:** The binding mode differs between the two drugs. **Zopolrestat**, a carboxylic acid, induces a conformational change to open a '**specificity pocket**' in aldose reductase, leading to a very tight fit. Sorbinil, a spirohydantoin, binds strongly to the anion binding pocket but

does not appear to open this specific pocket to the same extent [3]. This difference contributes to their distinct potency profiles.

- **Clinical Development Status:** It is important to note that despite promising preclinical results, both **Zopolrestat** and Sorbinil, along with several other aldose reductase inhibitors, were **withdrawn from clinical trials**. Reasons included insufficient efficacy in humans and side effects, such as hypersensitivity reactions associated with Sorbinil [1]. This highlights the challenges in translating potent in vitro activity to successful human therapies.

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**Address:** Ontario, CA 91761, United States

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